Meclizine o-chloro isomer, dihydrochloride
Overview
Description
Meclizine o-chloro isomer, dihydrochloride: is a chemical compound with the molecular formula C25H27ClN2.2ClH and a molecular weight of 463.87 . It is a derivative of meclizine, a well-known antihistamine used to treat motion sickness and vertigo . The o-chloro isomer of meclizine is specifically modified to include a chlorine atom in the ortho position of the phenyl ring, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meclizine o-chloro isomer, dihydrochloride involves the reaction of 1-((2-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction typically occurs under ambient conditions and may require purification steps such as recrystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Meclizine o-chloro isomer, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds, each with potentially unique pharmacological profiles .
Scientific Research Applications
Chemistry: Meclizine o-chloro isomer, dihydrochloride is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, the compound is studied for its interactions with histamine receptors and its potential effects on cellular signaling pathways .
Medicine: The compound’s antihistamine properties make it a candidate for further research in treating conditions related to motion sickness and vertigo .
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications and as a quality control standard .
Mechanism of Action
Meclizine o-chloro isomer, dihydrochloride exerts its effects primarily through antagonism of histamine H1 receptors . By blocking these receptors, the compound reduces the symptoms of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it may have anticholinergic and central nervous system depressant effects, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Meclizine: The parent compound, used widely for motion sickness and vertigo.
Meclizine N-oxide: An oxidized derivative with potentially different pharmacological properties.
Meclizine dihydrochloride hydrate: A hydrated form of the dihydrochloride salt.
Uniqueness: The o-chloro isomer of meclizine is unique due to the presence of the chlorine atom in the ortho position, which may enhance its binding affinity to histamine receptors and alter its pharmacokinetic properties . This modification can lead to differences in efficacy and safety profiles compared to other meclizine derivatives.
Properties
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAWMTISACYKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115291-60-6 | |
Record name | Meclizine o-chloro isomer, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115291606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MECLIZINE O-CHLORO ISOMER, DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02554U1AAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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